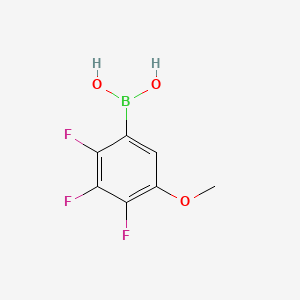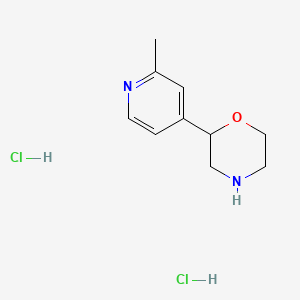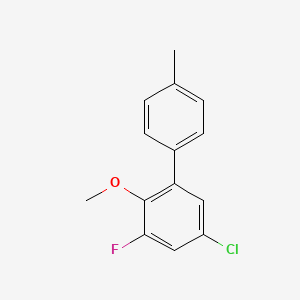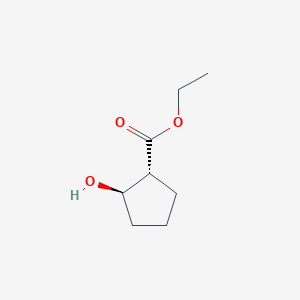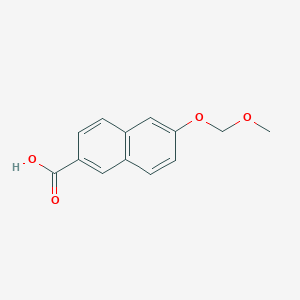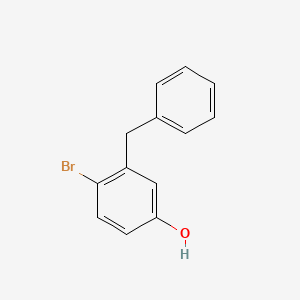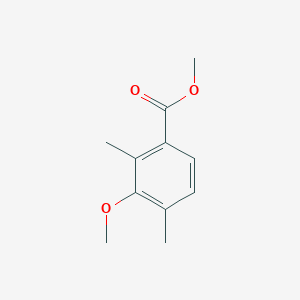
Methyl 3-methoxy-2,4-dimethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methoxy-2,4-dimethylbenzoate: is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid, characterized by the presence of methoxy and methyl groups on the benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 3-methoxy-2,4-dimethylbenzoate can be synthesized through the esterification of 3-methoxy-2,4-dimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 3-methoxy-2,4-dimethylbenzoate can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups influence the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-methoxy-2,4-dimethylbenzoic acid.
Reduction: 3-methoxy-2,4-dimethylbenzyl alcohol.
Substitution: Halogenated derivatives such as 3-methoxy-2,4-dimethylbromobenzene.
Applications De Recherche Scientifique
Methyl 3-methoxy-2,4-dimethylbenzoate is utilized in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of methyl 3-methoxy-2,4-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the benzene ring can influence the compound’s binding affinity and reactivity. Pathways involved may include metabolic transformations and signal transduction processes.
Comparaison Avec Des Composés Similaires
Methyl 3,4-dimethylbenzoate: Lacks the methoxy group, leading to different reactivity and applications.
Methyl 3-methoxybenzoate: Lacks the additional methyl groups, affecting its chemical properties.
Methyl 2,4-dimethylbenzoate: Similar structure but without the methoxy group, resulting in distinct chemical behavior.
Uniqueness: Methyl 3-methoxy-2,4-dimethylbenzoate is unique due to the presence of both methoxy and methyl groups, which confer specific electronic and steric effects. These effects influence its reactivity in chemical reactions and its interactions in biological systems.
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
methyl 3-methoxy-2,4-dimethylbenzoate |
InChI |
InChI=1S/C11H14O3/c1-7-5-6-9(11(12)14-4)8(2)10(7)13-3/h5-6H,1-4H3 |
Clé InChI |
KNVVDJDFIDNQAD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C(=O)OC)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




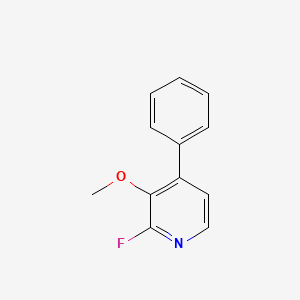
![(1S)-2'-(1-Piperidinylcarbonyl)[1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14025055.png)
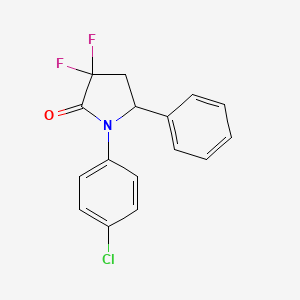
![(1R,5R)-1-benzyl 3-tert-butyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B14025072.png)

